(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide
CAS No.: 1530-34-3
Cat. No.: VC21104832
Molecular Formula: C₂₃H₂₄BrP
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1530-34-3 |
---|---|
Molecular Formula | C₂₃H₂₄BrP |
Molecular Weight | 411.3 g/mol |
IUPAC Name | 3-methylbut-2-enyl(triphenyl)phosphanium;bromide |
Standard InChI | InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | FTMCNCGWNJMMQS-UHFFFAOYSA-M |
SMILES | CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES | CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Introduction
Chemical Properties and Structure
Molecular Information
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide possesses specific chemical properties that define its behavior in various reactions and applications. Understanding these properties is essential for researchers working with this compound. The table below summarizes the key molecular information:
Property | Value |
---|---|
CAS Number | 1530-34-3 |
Molecular Formula | C23H24BrP |
Molecular Weight | 411.3 g/mol |
IUPAC Name | 3-methylbut-2-enyl(triphenyl)phosphanium;bromide |
Standard InChI | InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 |
Standard InChIKey | FTMCNCGWNJMMQS-UHFFFAOYSA-M |
SMILES | CC(=CCP+(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
These fundamental properties distinguish (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide from other phosphonium salts and inform researchers about its potential reactivity and applications.
Structural Characteristics
The 3-methyl-2-butenyl group contains a double bond between the second and third carbon atoms, with methyl substituents at the third carbon. This unsaturation in the alkyl chain introduces additional reactivity to the molecule, allowing it to participate in reactions involving both the phosphonium center and the alkene functionality.
The three phenyl groups contribute to the compound's stability and influence its physical properties, including solubility in various solvents. The aromatic rings provide sites for potential π-π interactions with other aromatic systems, which can be relevant in certain applications and reaction environments.
Synthesis Methods
Reaction with Triphenylphosphine
The synthesis of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide, specifically 3-methyl-2-butenyl bromide. This reaction follows a nucleophilic substitution mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon attached to the bromide in the alkyl halide.
The reaction can be represented as:
Ph₃P + BrCH₂CH=C(CH₃)₂ → [Ph₃PCH₂CH=C(CH₃)₂]⁺Br⁻
This synthetic route is well-established and provides a straightforward method for preparing the target phosphonium salt with good yields under appropriate conditions.
Reaction Conditions
The reaction conditions for synthesizing (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide require careful control to optimize yield and purity. Typically, the reaction is conducted in an inert atmosphere to prevent oxidation of the triphenylphosphine. Common solvents for this reaction include tetrahydrofuran (THF), benzene, or toluene, depending on the specific protocol being followed.
The reaction temperature is usually maintained at low levels initially (around 0°C) to control the exothermic nature of the nucleophilic substitution reaction. After the initial addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
Purification of the product often involves recrystallization from appropriate solvent systems, such as ethanol/diethyl ether or acetone/diethyl ether. This process removes unreacted starting materials and potential side products, yielding the pure phosphonium salt.
Applications in Research and Development
Organic Synthesis Applications
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide serves as a valuable reagent in organic synthesis, particularly in reactions where the transfer of the 3-methyl-2-butenyl group is desired. The compound can participate in various transformations, including:
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Wittig reactions: The phosphonium salt can be deprotonated to form a phosphorus ylide, which subsequently reacts with aldehydes or ketones to form alkenes with specific stereochemistry.
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Nucleophilic substitution reactions: The phosphonium salt can act as a source of the 3-methyl-2-butenyl group for transfer to nucleophilic species under appropriate conditions.
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Complex molecule synthesis: The compound finds application in the synthesis of natural products and pharmaceutically relevant compounds that contain prenyl-like moieties.
These applications highlight the versatility of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide as a synthetic tool in organic chemistry laboratories.
Comparison with Similar Compounds
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide shares structural similarities with other phosphonium salts but possesses unique features due to its specific alkyl substituent. The table below compares this compound with related phosphonium derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Applications |
---|---|---|---|---|
(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide | C23H24BrP | 411.3 | 3-methyl-2-butenyl group | Organic synthesis, potential biological applications |
Methyltriphenylphosphonium Bromide | C19H18BrP | 357.2 | Methyl group | Wittig reactions, ylide formation |
Allyltriphenylphosphonium Bromide | C21H20BrP | 383.3 | Allyl group | Allylation reactions, organic synthesis |
(3-Methoxypropyl)triphenylphosphonium Bromide | C22H24BrOP | 415.3 | 3-methoxypropyl group | Specialized organic synthesis |
This comparison illustrates how the variation in the alkyl group attached to the triphenylphosphonium moiety results in compounds with different molecular weights, physical properties, and potential applications in chemical research .
The presence of the 3-methyl-2-butenyl group in (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide offers unique reactivity compared to other phosphonium salts, particularly due to the unsaturation in the alkyl chain and the branched methyl groups. These structural features influence the compound's behavior in various chemical transformations and its potential interactions with biological systems.
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